
2-Amino-6-chlorobenzothiazole
Vue d'ensemble
Description
2-Amino-6-chlorobenzothiazole is an off-white to light beige crystalline powder . It is known to yield fluorinated benzothiazolo [2,3-b]quinazoline-2H-ones analogues when subjected to microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions .
Synthesis Analysis
The synthesis of 2-Amino-6-chlorobenzothiazole involves a reaction with 2-amino-6-chlorobenzothiazole (1 mmol) or 2-amino-5-fluorobenzothiazole (1 mmol), acyl chloride (4 mmol), and triethylamine (1 mL) as a binding agent, using dioxane (10 mL) as the solvent . Another method involves the cyclization of 3-chloro-4-fluoroaniline and potassium thiocyanate in the presence of catalytic bromine .Molecular Structure Analysis
The molecular structure of 2-Amino-6-chlorobenzothiazole can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2-Amino-6-chlorobenzothiazole undergoes a series of reactions when irradiated with a microwave in the presence of 1-butyl-3-methylimidazolium and inorganic anions, yielding fluorinated benzothiazolo [2,3-b]quinazoline-2H-ones analogues . It also has a synergistic effect on the inhibitive performance of propargyl alcohol during the corrosion of mild steel in boiling HCl solution .Physical And Chemical Properties Analysis
2-Amino-6-chlorobenzothiazole is insoluble in water. It has a melting point of 160 - 163°C and a boiling point of 344°C. Its partition coefficient is 2.49 .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Agents
Benzothiazole derivatives, including 2-Amino-6-chlorobenzothiazole, have been studied for their potential as anticancer and anti-inflammatory agents . The compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7), a derivative of benzothiazole, was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells, decrease the activity of IL-6 and TNF-α, and hinder cell migration .
Antimicrobial Activity
Benzothiazole and its derivatives, including 2-Amino-6-chlorobenzothiazole, have been found to possess antimicrobial properties . They have been used in the development of new drugs for treating diseases caused by bacterial and fungal infections .
Anti-inflammatory Activity
Benzothiazole derivatives have been found to have anti-inflammatory activity . They have been used in the development of new drugs for treating diseases associated with inflammation .
Antidiabetic Activity
Benzothiazole and its derivatives, including 2-Amino-6-chlorobenzothiazole, have been found to possess antidiabetic properties . They have been used in the development of new drugs for treating diabetes .
Corrosion Inhibitor
2-Amino-6-chlorobenzothiazole has been found to have a synergistic effect on the inhibitive performance of propargyl alcohol during corrosion of mild steel in boiling HCl solution .
Intermediate in Chemical Probes
2-Amino-6-chlorobenzothiazole has been used as an intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-chlorobenzothiazole are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These targets play a crucial role in the proliferation of cancer cells .
Mode of Action
2-Amino-6-chlorobenzothiazole interacts with its targets by inhibiting their proliferation . It also decreases the activity of inflammatory factors IL-6 and TNF-α , which are involved in the inflammatory response and can contribute to cancer progression.
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and inflammation . By inhibiting cell proliferation and reducing the activity of inflammatory factors, it can potentially hinder the progression of cancer .
Pharmacokinetics
The active compound 6-chloro-n-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound b7), a derivative of benzothiazole, was screened through a series of bioactivity assessments . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using Swiss ADME and admetSAR web servers .
Result of Action
The result of the compound’s action is the significant inhibition of the proliferation of A431, A549, and H1299 cancer cells . It also decreases the activity of IL-6 and TNF-α, and hinders cell migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorobenzothiazole. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation, as it can affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
6-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXKIDUTPOHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059120 | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chlorobenzothiazole | |
CAS RN |
95-24-9 | |
| Record name | 2-Amino-6-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorobenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Amino-6-chlorobenzothiazole has the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol. [] While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize techniques like IR, NMR (1H and 13C), and mass spectrometry for characterization. [, , ]
A: Research indicates that ACLBT acts predominantly as a cathodic inhibitor for mild steel corrosion in sulfuric acid solutions. [] It demonstrates high inhibition efficiency (up to 97%) even at low concentrations and elevated temperatures (60°C). [] The adsorption of ACLBT onto the mild steel surface follows Temkin's adsorption isotherm. [] Furthermore, ACLBT can reduce hydrogen permeation through the steel, an effect enhanced by the addition of iodide ions. []
A: Yes, studies show a synergistic effect between ACLBT and Propargyl alcohol (PA) in inhibiting the corrosion of mild steel in boiling hydrochloric acid. [] While PA alone exhibits a higher maximum inhibition efficiency (99.7% at 5000 ppm) compared to ACLBT (62% at 4000 ppm), combining them at 2500 ppm (PA) and 1000 ppm (ACLBT) achieves a remarkable 99.3% inhibition efficiency. [] Electrochemical polarization suggests that this mixture acts as a mixed inhibitor. []
A: ACLBT, alongside other substituted benzothiazole Schiff bases, serves as a chromogenic reagent for the spectrophotometric determination of copper. [] These Schiff bases react with copper ions at pH 5.89, forming a 1:2 metal-ligand complex detectable through spectrophotometry. [] This method offers advantages like sensitivity, rapidity, selectivity, and simplicity without requiring prior separation or extraction steps. []
A: Researchers synthesize novel N-derivatives of ACLBT to investigate their antimicrobial activity. [, ] These derivatives are produced by reacting ACLBT with various compounds, including haloacetyl halides, alkyl chloroformates, phenoxyacetyl chlorides, phenyl isocyanates, and arylaldehydes. [] While the specific antimicrobial activities are not elaborated upon in the provided abstract, this research highlights the potential of ACLBT as a scaffold for developing new antimicrobial agents. [, ]
A: ACLBT serves as a key component in the synthesis of chelating resins. [] Researchers synthesize a resin by condensing the Schiff base of o-hydroxybenzaldehyde-2-amino-6-chlorobenzothiazole with formaldehyde. [] This resin, containing heterocyclic ring systems and multiple functional groups, can form metal polychelates with copper. [] This highlights the potential of ACLBT in designing materials with metal-binding properties.
A: Yes, ACLBT has been identified as a fragment hit for the bromodomain of the bromodomain adjacent to the zinc finger domain protein 2B (BAZ2B). [] While specific details regarding the interaction and downstream effects are not provided in the abstract, this finding suggests that ACLBT might modulate the activity of BAZ2B, a protein involved in chromatin remodeling and gene expression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


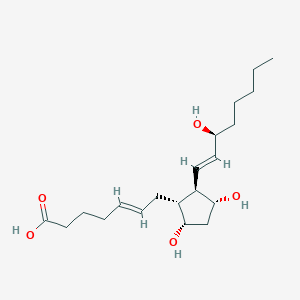

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
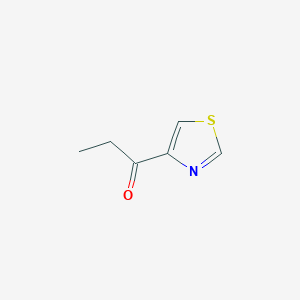
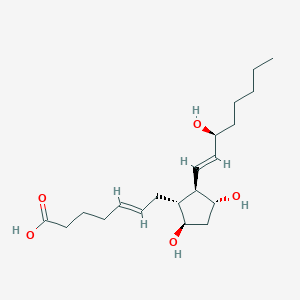


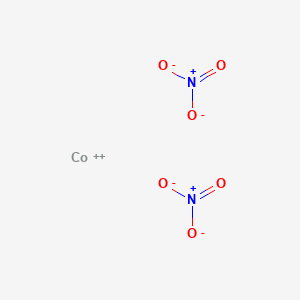



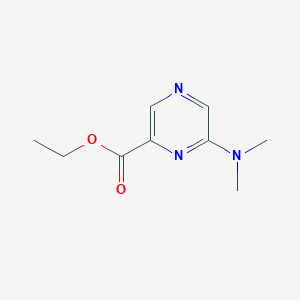
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)